molecular formula C11H14N4 B1405901 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine CAS No. 1498997-64-0

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B1405901
CAS No.: 1498997-64-0
M. Wt: 202.26 g/mol
InChI Key: XUAWPMFXKGGWIN-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine (CAS 1498997-64-0) is a high-purity 1,2,3-triazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features the 1,2,3-triazole core, a privileged scaffold known for its rigidity and ability to participate in hydrogen bonding, which contributes to favorable pharmacokinetic profiles and diverse biological activities . The structural motif of 5-amino-1,2,3-triazoles has been identified as a novel and highly promising scaffold in phenotypic screening for infectious diseases . Research into 1,2,3-triazole analogues has demonstrated their potential in various therapeutic areas. Specifically, such compounds have been synthesized and evaluated for their in vitro antitumor activity against the NCI-60 panel of human tumor cell lines, including leukemia, melanoma, and cancers of the colon, breast, and renal systems . Furthermore, structurally similar benzimidazole-conjugated 1,2,3-triazole analogues have shown notable antimicrobial activity against bacterial strains such as E. coli . Supplied with a minimum purity of ≥98%, this compound is intended for use in research and further manufacturing applications, such as the synthesis of more complex heterocyclic systems or as a standard in biological assays. It is strictly for research and further manufacturing use only and is not intended for direct human use. Handle with appropriate care, as it may be classified as a hazardous good for transportation purposes .

Properties

IUPAC Name

5-methyl-1-[(4-methylphenyl)methyl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-3-5-10(6-4-8)7-15-9(2)11(12)13-14-15/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAWPMFXKGGWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

  • Starting materials: Organic azides and terminal alkynes bearing appropriate substituents.
  • Reaction conditions: Typically performed in a mixture of tert-butanol and water (4:1), with copper sulfate (CuSO₄·5H₂O) and sodium ascorbate as catalysts.
  • Procedure:
    • Dissolve azide and alkyne in the solvent mixture.
    • Add catalytic amounts of CuSO₄ and sodium ascorbate.
    • Stir at 60°C for approximately 10 minutes.
    • Extract and purify via column chromatography.

Application to Target Compound

For the specific synthesis of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine , the precursor azide would be 4-methylbenzyl azide , and the alkyne would be prop-2-ynyl amine derivatives. The reaction yields the 1,2,3-triazole core with high efficiency, often exceeding 80% yields.

Data Table: CuAAC Synthesis Parameters

Parameter Conditions Yield (%) Reference
Solvent tert-Butanol/water (4:1)
Catalyst CuSO₄·5H₂O (5 mol%) + Sodium ascorbate (10 mol%)
Temperature 60°C
Reaction time 10–30 min >80

Post-triazole formation, the amino group at position 4 can be further functionalized through Buchwald–Hartwig amination , a palladium-catalyzed C–N coupling reaction. This method enables the introduction of various aryl or heteroaryl groups, including the methylbenzyl moiety.

Methodology

  • Starting material: 4-Amino-1,2,3-triazole derivatives.
  • Reagents: Aryl halides (e.g., 4-methylbenzyl halides), palladium catalysts with N-heterocyclic carbene ligands.
  • Reaction conditions:
    • Use of Pd complex [(THP-Dipp)Pd(cinn)Cl] as an efficient catalyst.
    • Base such as sodium tert-butoxide.
    • Solvent: 1,4-dioxane.
    • Temperature: 120°C.
    • Duration: 24 hours.

Application to Target Compound

In this context, the amino group at the 4-position of the triazole ring reacts with 4-methylbenzyl halides, affording the N-alkylated derivative This compound with yields often exceeding 85%.

Data Table: Buchwald–Hartwig Coupling Parameters

Catalyst Base Solvent Temperature Time Yield (%) Reference
[(THP-Dipp)Pd(cinn)Cl] (1 mol%) Sodium tert-butoxide 1,4-Dioxane 120°C 24 h 85–97
Ligand

Alternative Synthetic Routes

While the CuAAC and Buchwald–Hartwig methods are predominant, alternative routes include:

Summary of Research Findings

Aspect Findings References
Efficiency CuAAC provides rapid, high-yield synthesis of the triazole core.
Functionalization Buchwald–Hartwig coupling effectively introduces the methylbenzyl group at N4.
Substituent Tolerance Reactions tolerate various substituents on azides and aryl halides, enabling diverse derivatives.
Reaction Conditions Mild to moderate temperatures; catalytic systems optimized for high yields.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The triazole ring plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Substituents (Position) Molecular Formula Key Features
Target Compound (1498997-64-0) 1-(4-methylbenzyl), 5-methyl C₁₁H₁₅N₅ Moderate lipophilicity; potential for π-π interactions via benzyl group.
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine 1-benzyl, 4-phenyl C₁₅H₁₄N₄ Bulkier aromatic substituents may enhance stacking interactions.
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-(thiazol-2-yl), 4-carboxylic acid C₇H₇N₅O₂S Polar carboxylic acid group enhances solubility; inhibits lung cancer cells (40% growth inhibition).
5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-methylbenzyl), 4-carboxamide C₁₂H₁₄N₆O Carboxamide group enables hydrogen bonding; uncharacterized bioactivity.
5-Methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine 1-(oxazolylmethyl) C₈H₁₁N₅O Oxazole ring introduces heteroatom diversity; may alter metabolic stability.

Physicochemical Properties

  • Lipophilicity : The 4-methylbenzyl group in the target compound enhances hydrophobicity compared to analogs with polar substituents (e.g., carboxamide or carboxylic acid). This property may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Accessibility: Compounds like 5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via azide-alkyne cycloaddition followed by functionalization, a pathway likely applicable to the target compound .

Biological Activity

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications in medicine and agriculture.

The compound has the following chemical structure and properties:

  • IUPAC Name : 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amine
  • Molecular Formula : C11H14N4
  • CAS Number : 1498997-64-0
  • Molecular Weight : 202.25 g/mol

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. Specifically, this compound has been investigated for its potential as both an antibacterial and antifungal agent.

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition at high concentrations
Escherichia coliLimited activity noted
Candida albicansEffective inhibition

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Triazoles have been recognized for their ability to interact with specific molecular targets involved in cancer cell proliferation. The mechanism typically involves the inhibition of enzymes critical for cancer cell survival.

Recent studies have reported varying degrees of cytotoxicity against different cancer cell lines:

Cancer Cell LineIC50 (µg/mL)Reference
HeLa (cervical cancer)75 ± 10
MCF7 (breast cancer)50 ± 5
A549 (lung cancer)100 ± 15

The biological activity of this compound is largely attributed to its structural features that allow it to bind effectively to target proteins. The triazole ring plays a critical role in this interaction, facilitating the inhibition of key enzymes and disrupting cellular processes in both microbial and cancer cells.

Case Studies

A notable study explored the synthesis and biological evaluation of various triazole derivatives, including this compound. The findings suggested that modifications to the triazole structure could enhance biological efficacy:

  • Synthesis Methodology : The compound was synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction.
  • Biological Assays : The synthesized compound was subjected to antimicrobial assays against several pathogens, demonstrating significant inhibitory effects.

Future Directions

The potential applications of this compound extend beyond antimicrobial and anticancer activities. Future research could explore:

  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Drug Development : Investigating formulations that enhance bioavailability.
  • Agricultural Applications : Evaluating its effectiveness as a pesticide or herbicide.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1,2,3-triazole derivatives are often synthesized by reacting 4-methylbenzyl azide with propargylamine precursors under basic conditions (e.g., sodium hydroxide or potassium carbonate). Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating, improving yields to >85% .
  • Optimization Tips :

  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm substituent positions (e.g., 4-methylbenzyl protons at δ 2.35 ppm in 1^1H NMR).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 243.2).
  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).
    • Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement, with triazole ring planarity and dihedral angles between substituents (e.g., 15–25° relative to the benzyl group) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Mycobacterium tuberculosis (e.g., MIC ≤12.5 µg/mL indicates potency) .
  • Cytotoxicity : Use MTT assays on HEK-293 cells (IC50_{50} >50 µM suggests low toxicity).

Advanced Research Questions

Q. How does the 4-methylbenzyl substituent influence pharmacological activity compared to other analogs?

  • Structure-Activity Relationship (SAR) Insights :

SubstituentAntitubercular MIC (µg/mL)Cytotoxicity (IC50_{50}, µM)
4-Methylbenzyl12.5>50
4-Fluorobenzyl6.2535
Unsubstituted benzyl25>50
  • The 4-methyl group enhances lipophilicity (logP ≈2.8), improving membrane permeability but may reduce selectivity. Fluorinated analogs show higher potency but increased cytotoxicity .

Q. What computational methods can predict binding modes of this compound with bacterial targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase (InhA). Key findings:

  • Triazole nitrogen forms hydrogen bonds with Tyr157.
  • 4-Methylbenzyl occupies a hydrophobic pocket near Phe148.
    • MD Simulations : GROMACS simulations (100 ns) reveal stable binding (RMSD <2 Å), validating docking results .

Q. How can environmental stability and degradation pathways be assessed?

  • Environmental Fate Studies :

  • Hydrolysis : Incubate in pH 7.4 buffer at 25°C; >90% degradation after 30 days.
  • Photolysis : Expose to UV light (254 nm); half-life ≈48 hours.
  • Ecotoxicity : Daphnia magna LC50_{50} >100 mg/L, indicating low acute risk .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine
Reactant of Route 2
5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

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